1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid
Description
1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid is a compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol This compound features a triazole ring attached to a cyclopropane carboxylic acid moiety, making it a unique structure in the realm of organic chemistry
Properties
IUPAC Name |
1-(1,2,4-triazol-1-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-5(11)6(1-2-6)9-4-7-3-8-9/h3-4H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHIZHJNIXDDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447992-40-6 | |
| Record name | 1-(1H-1,2,4-triazol-1-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropane carboxylic acid with 1H-1,2,4-triazole in the presence of a dehydrating agent . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Synthetic Formation Reactions
The compound is synthesized through cyclization reactions between cyclopropane carboxylic acid derivatives and 1H-1,2,4-triazole precursors. A widely used method involves:
| Reaction Type | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Cyclization | 1H-1,2,4-triazole, dehydrating agent (e.g., PCl₃), 80–100°C | 68–72% | >95% |
Key factors influencing synthesis:
-
Temperature : Optimal at 90°C for 6–8 hours.
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Catalyst : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
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Solvent : Anhydrous dichloromethane or THF minimizes side reactions .
Functional Group Transformations
The carboxylic acid and triazole groups participate in distinct reactions:
Esterification
Reacts with alcohols under acidic or coupling conditions:
| Alcohol | Reagents | Product | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ (cat.), reflux | Methyl 1-(1H-1,2,4-triazol-1-yl)cyclopropane-1-carboxylate | 85% |
| Benzyl alcohol | DCC, DMAP, CH₂Cl₂ | Benzyl ester derivative | 78% |
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Mechanism : Nucleophilic acyl substitution at the carboxylic acid .
-
Applications : Ester derivatives enhance bioavailability for pharmaceutical studies.
Amidation
Forms amide bonds with primary/secondary amines:
| Amine | Coupling Agent | Product | Yield |
|---|---|---|---|
| Ethylenediamine | EDC/HOBt | Bis-amide conjugate | 65% |
| Aniline | DCC | N-Phenylamide | 71% |
Ring-Opening and Strain-Driven Reactions
The cyclopropane ring undergoes strain-relieving reactions:
Hydrogenation
Catalytic hydrogenation cleaves the cyclopropane ring:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 3-(1H-1,2,4-triazol-1-yl)propanoic acid | 89% |
| PtO₂ | H₂ (3 atm), MeOH, 50°C | Partially reduced derivatives | 62% |
Cycloaddition
Participates in [3+2] cycloadditions with nitriles:
| Nitrile | Conditions | Product | Yield |
|---|---|---|---|
| Acetonitrile | Cu(I) catalyst, 120°C | Bicyclic triazole-lactam hybrid | 57% |
| Benzonitrile | Microwave irradiation | Aryl-substituted fused ring system | 63% |
Biological Interaction-Driven Reactions
The triazole moiety mediates enzyme-targeted modifications:
Cytochrome P450 Inhibition
Acts as a competitive inhibitor via coordination to heme iron:
| Enzyme | IC₅₀ (μM) | Binding Constant (Kd) | Source |
|---|---|---|---|
| CYP51 (Lanosterol 14α-demethylase) | 0.45 | 0.32 μM | |
| CYP3A4 | 1.2 | 0.89 μM |
Stability and Degradation Pathways
The compound degrades under specific conditions:
| Condition | Degradation Product | Half-Life | Mechanism |
|---|---|---|---|
| pH < 2 (HCl, 80°C) | Cyclopropane ring-opened acid | 2.1 h | Acid-catalyzed hydrolysis |
| UV light (254 nm) | Triazole dimer | 6.8 h | Radical recombination |
Comparative Reactivity Analysis
The triazole and cyclopropane groups synergistically enhance reactivity compared to analogs:
| Compound | Esterification Rate (k, M⁻¹s⁻¹) | Hydrogenation Yield (%) |
|---|---|---|
| This compound | 0.148 | 89 |
| Cyclopropane-1-carboxylic acid | 0.075 | 94 |
| 1H-1,2,4-Triazole-3-carboxylic acid | 0.121 | N/A |
Data derived from kinetic studies under standardized conditions .
Scientific Research Applications
Medicinal Chemistry
1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its ability to inhibit specific enzymes makes it a candidate for developing drugs targeting various diseases.
Case Study: Anticancer Activity
Research has shown that triazole derivatives exhibit potent inhibitory activities against cancer cell lines. For instance, studies have demonstrated that compounds containing the triazole moiety can effectively inhibit the growth of human colon carcinoma (Caco-2 and HCT116) and cervical carcinoma (HeLa) cells .
Agriculture
In agricultural science, this compound is explored for its potential in developing agrochemicals such as fungicides and herbicides. The triazole ring's ability to interact with biological systems enhances the efficacy of these compounds.
Case Study: Fungicidal Activity
A study evaluating various triazole derivatives found that certain compounds exhibited significant antifungal properties against plant pathogens. This suggests that this compound could be developed into effective fungicides .
Materials Science
The compound serves as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its unique structural features allow for modifications that can lead to materials with desirable properties.
Case Study: Polymer Synthesis
Research has highlighted the use of triazole-containing compounds in creating novel polymeric materials with enhanced thermal stability and mechanical properties. These materials can be utilized in various industrial applications .
Mechanism of Action
The mechanism of action of 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopropane carboxylic acid moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other triazole-containing compounds, such as:
1H-1,2,4-Triazole-3-carboxylic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.
1-(1H-1,2,4-Triazol-1-yl)ethanone: Contains a triazole ring but with an ethanone group instead of a cyclopropane carboxylic acid, resulting in different chemical reactivity and applications.
The uniqueness of this compound lies in its combination of the triazole ring and cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.
Biological Activity
1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities. With the molecular formula C6H7N3O2, this compound features a triazole ring that is known for its diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
Structural Information
The compound's structure is characterized by a cyclopropane ring attached to a triazole moiety, which contributes to its unique chemical properties. The structural representation is as follows:
- Molecular Formula : C6H7N3O2
- SMILES : C1CC1(C(=O)O)N2C=NC=N2
- InChIKey : YIHIZHJNIXDDSO-UHFFFAOYSA-N
Biological Activities
Research into the biological activities of this compound has shown promising results across various domains:
1. Anticancer Activity
Several studies have investigated the anticancer potential of triazole derivatives. While specific research directly on this compound is limited, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural features have been shown to induce apoptosis and cell cycle arrest in cancer cells through mechanisms involving the inhibition of key signaling pathways .
2. Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. The structural characteristics of this compound suggest potential efficacy against bacterial and fungal pathogens. Triazoles are known to disrupt fungal cell membrane integrity and inhibit the synthesis of ergosterol, making them valuable in treating fungal infections .
Case Studies and Research Findings
While specific case studies focusing solely on this compound are sparse, there are relevant findings from related compounds:
| Compound | Biological Activity | Cell Line Tested | IC50 Value (µM) |
|---|---|---|---|
| 4-(1,2,3-triazol-1-yl)coumarin | Anticancer | MCF-7 (breast), A549 (lung) | 23 (effective) |
| 5-substituted triazoles | Antimicrobial | Various pathogens | Varies by strain |
These findings indicate that modifications to the triazole structure can significantly enhance biological activity.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. Triazoles are known to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of biological molecules such as enzymes and receptors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid, and what factors influence yield optimization?
- Methodology : Synthesis typically involves coupling a cyclopropane-carboxylic acid derivative with a triazole moiety. For example, cyclopropanecarbonyl chloride intermediates (e.g., as in cyclopropane derivatives in ) can react with triazole nucleophiles. Key factors include:
- Catalyst selection : Zinc salts may stabilize intermediates (analogous to tetrazole synthesis in ).
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
- Temperature control : Reactions often require mild conditions (e.g., room temperature to 80°C) to prevent cyclopropane ring strain release.
- Yield optimization : Purification via recrystallization or column chromatography is critical. Yield losses often occur due to competing side reactions (e.g., triazole ring alkylation at multiple positions) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 210–260 nm.
- NMR : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on cyclopropane proton splitting patterns (δ 1.2–2.0 ppm) and triazole ring protons (δ 7.5–8.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C6H7N3O2, exact mass 153.0535).
Advanced Research Questions
Q. What mechanistic insights exist regarding the biological activity of this compound against fungal pathogens?
- Target identification : The triazole ring mimics carboxylate groups in enzyme active sites (e.g., fungal lanosterol 14α-demethylase), disrupting sterol biosynthesis (analogous to tetrazole bioisosteres in ).
- Structure-activity relationship (SAR) :
- Cyclopropane moiety : Enhances metabolic stability by reducing oxidative metabolism (vs. linear alkyl chains).
- Triazole substituents : Electron-withdrawing groups (e.g., halogens) improve binding affinity to heme iron in cytochrome P450 enzymes.
Q. How do electronic effects of the triazole ring influence the compound’s stability under physiological conditions?
- Electronic analysis :
- The 1,2,4-triazole ring exhibits resonance stabilization, reducing susceptibility to nucleophilic attack.
- pH-dependent stability : Protonation at N4 (pKa ~2.5) increases solubility but may accelerate hydrolysis in acidic environments.
- Degradation pathways :
- Hydrolysis : Cleavage of the cyclopropane-carboxylic acid bond under strong acidic/basic conditions.
- Oxidation : Triazole ring oxidation to form N-oxides (detectable via LC-MS).
Q. What experimental strategies resolve contradictions in reported IC50 values for enzyme inhibition assays?
- Data reconciliation :
- Assay variability : Differences in enzyme sources (e.g., recombinant vs. native) and co-factor concentrations (e.g., NADPH levels in CYP450 assays).
- Control standardization : Use reference inhibitors (e.g., ketoconazole for fungal assays) to normalize data.
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- In silico tools :
- Molecular docking : Predict binding modes to target enzymes (e.g., fungal CYP51) using software like AutoDock Vina.
- ADME prediction : Tools like SwissADME estimate logP (optimal range: 1.5–3.5) and permeability (e.g., Caco-2 cell model).
Key Considerations for Researchers
- Safety protocols : Handle with gloves/face protection due to potential acute toxicity (analogous to triazole derivatives in ).
- Data interpretation : Cross-validate biological activity using orthogonal assays (e.g., microbial growth inhibition + target enzyme inhibition).
- Collaborative research : Partner with crystallography groups to resolve X-ray structures of compound-enzyme complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
